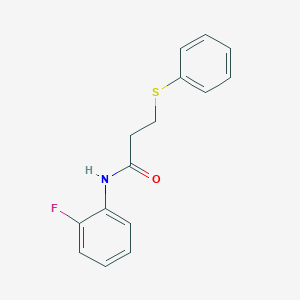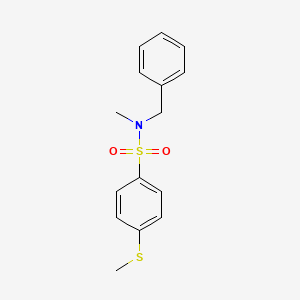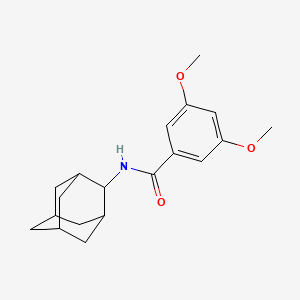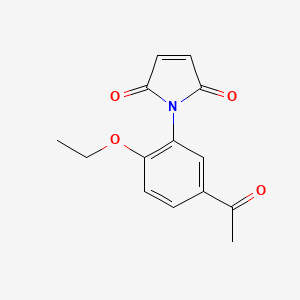
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide, also known as FAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FAN is a nitrobenzamide derivative that has demonstrated promising results in various studies as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. In
作用機序
The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the inhibition of various cellular pathways that are involved in cancer growth, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of TGF-β, a cytokine that plays a key role in fibrosis. By inhibiting these pathways, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its anti-cancer, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits angiogenesis by reducing the expression of VEGF and inhibiting the migration of endothelial cells. In inflammatory cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of fibroblasts and reduces the deposition of collagen and extracellular matrix proteins.
実験室実験の利点と制限
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide also has some limitations, such as its potential toxicity and limited availability. Therefore, it is essential to use appropriate safety measures and obtain 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide from reliable sources to ensure accurate and reliable results.
将来の方向性
There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. One potential direction is to investigate the efficacy of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in combination with other anti-cancer, anti-inflammatory, or anti-fibrotic agents. Another direction is to explore the potential use of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in other fields of medicine, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method to improve its yield and purity.
Conclusion:
In conclusion, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has demonstrated promising results in various scientific research applications, including cancer research, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its effects by inhibiting various cellular pathways involved in these processes. Although 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has some limitations, it has several advantages for lab experiments and has potential therapeutic applications in various fields of medicine. Further research is needed to explore the full potential of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method.
合成法
The synthesis of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzamide with 2-furaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in large quantities with high purity, making it suitable for various scientific research applications.
科学的研究の応用
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and decreasing the activation of inflammatory cells. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have anti-fibrotic effects by inhibiting the production of collagen and reducing the deposition of extracellular matrix proteins.
特性
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-20-13-6-5-10(8-12(13)16(18)19)14(17)15-9-11-4-3-7-21-11/h3-8H,2,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUTUHWJDJOMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6393001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
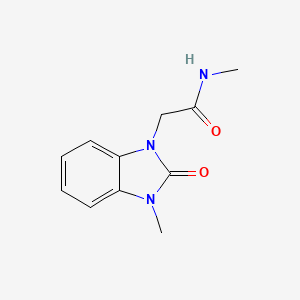
![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
